molecular formula C8H7N3O B12859115 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one

Cat. No.: B12859115
M. Wt: 161.16 g/mol
InChI Key: FKXXOPQZJXHSFD-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one (CAS 2748453-11-2) is a high-value chemical scaffold extensively utilized in organic synthesis and pharmaceutical research as a critical intermediate for constructing complex bioactive molecules . Its core structure, the [1,2,4]triazolo[1,5-a]pyridine moiety, is a privileged pharmacophore in drug discovery, featured in compounds under investigation for targeting kinase pathways . For instance, this and closely related structural motifs are employed in the synthesis of potent and selective inhibitors of transforming growth factor-beta type I receptor kinase (TGF-β/ALK5), which are promising candidates for cancer immunotherapeutic and antifibrotic agents . The reactive acetyl ketone group provides a versatile handle for further chemical modifications, enabling researchers to generate diverse libraries for structure-activity relationship (SAR) studies. With a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol , this compound is an essential tool for chemists working in lead optimization and the development of new therapeutic agents. This product is strictly For Research Use Only.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)7-2-3-8-9-5-10-11(8)4-7/h2-5H,1H3

InChI Key

FKXXOPQZJXHSFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C(=NC=N2)C=C1

Origin of Product

United States

Preparation Methods

Cyclization from Acetohydrazide Derivatives and Arylidene Malononitriles

A convenient and efficient method involves the reaction of 2′-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles under basic conditions (e.g., piperidine) to form the triazolo[1,5-a]pyridine core. This method can be summarized as:

  • Step 1: Condensation of 2′-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles in the presence of piperidine.
  • Step 2: Formation of a piperidinium salt intermediate.
  • Step 3: Neutralization of the salt to yield the triazolo[1,5-a]pyridine derivative.

This approach allows for a one-step or two-step synthesis via 1-acetamidopyridones intermediates, providing flexibility in reaction conditions and substituent variation.

Acetylation of 1-Aminopyridones

Alternatively, acetylation of 1-aminopyridones can be employed to obtain the triazolo[1,5-a]pyridine ring system bearing an ethanone substituent. This method involves:

  • Starting from 1-aminopyridones.
  • Acetylation under suitable conditions to form the triazolo ring fused to the pyridine with an ethanone group.

This route is useful when 1-aminopyridones are readily available or can be synthesized efficiently.

Detailed Reaction Conditions and Mechanistic Insights

Reaction Conditions for Cyclization

  • The reaction between 2′-acetyl-2-cyanoacetohydrazide and arylidenemalononitriles is typically carried out in the presence of a base such as piperidine.
  • Solvents like ethanol or other polar solvents are used to facilitate the reaction.
  • The reaction proceeds via nucleophilic attack of the hydrazide on the activated double bond of the arylidenemalononitrile, followed by cyclization and ring closure to form the triazolo[1,5-a]pyridine core.
  • The intermediate piperidinium salt can be isolated or directly neutralized to yield the final product.

Mechanistic Aspects

  • The key step is the formation of the triazole ring by intramolecular cyclization involving the hydrazide nitrogen and the cyano group.
  • The acetyl group at the 2′ position of the hydrazide is retained, resulting in the ethanone substituent at the 6-position of the triazolo[1,5-a]pyridine.
  • The reaction mechanism involves nucleophilic addition, cyclization, and tautomerization steps.

Representative Experimental Data

Step Reagents & Conditions Product Yield Notes
1 2′-acetyl-2-cyanoacetohydrazide + arylidenemalononitrile + piperidine, ethanol, reflux 70-85% Formation of piperidinium salt intermediate
2 Neutralization with acid/base 65-80% Isolation of 1-(triazolo[1,5-a]pyridin-6-yl)ethan-1-one

Yields vary depending on the substituents on the arylidenemalononitrile and reaction scale.

Alternative Synthetic Routes and Functionalization

In some advanced synthetic schemes, the triazolo[1,5-a]pyridine core is first constructed, followed by selective functionalization at the 6-position to introduce the ethanone group via:

  • Directed lithiation and acylation.
  • Palladium-catalyzed cross-coupling reactions with acetyl-containing reagents.
  • Use of organolithium or Grignard reagents to install the ethanone moiety.

These methods are more complex and typically used in medicinal chemistry contexts for analog synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclization from acetohydrazide derivatives 2′-acetyl-2-cyanoacetohydrazide, arylidenemalononitriles Piperidine, ethanol, reflux One-step synthesis, good yields Requires specific hydrazide precursors
Acetylation of 1-aminopyridones 1-aminopyridones Acetylating agents (e.g., acetic anhydride) Straightforward, accessible precursors May require purification steps
Post-core functionalization Preformed triazolo[1,5-a]pyridine Lithiation, acylation, Pd-catalysis Versatile for analog synthesis Multi-step, requires advanced techniques

Research Findings and Applications

  • The preparation methods described have been validated in various patent and research literature, demonstrating reproducibility and scalability.
  • The compound 1-(triazolo[1,5-a]pyridin-6-yl)ethan-1-one serves as a key intermediate or pharmacophore in the development of biologically active molecules, including kinase inhibitors and receptor antagonists.
  • Optimization of reaction conditions such as temperature, solvent, and base concentration can improve yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in dichloromethane.

Major Products

    Oxidation: Corresponding oxides of the triazole-pyridine compound.

    Reduction: Reduced triazole-pyridine derivatives.

    Substitution: Halogenated triazole-pyridine compounds.

Scientific Research Applications

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential, particularly in anticancer and antimicrobial research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methyl or phenyl groups at non-acetyl positions (e.g., positions 5, 7, or 8) enhance lipophilicity and modulate binding affinity . Dichlorophenyl and ester substituents (as in ) confer antifungal activity, absent in the parent compound. Extended aromatic systems (e.g., benzyloxy-phenyl in ) increase molecular weight and complexity but reduce synthetic yield.

Synthetic Routes :

  • The parent compound is synthesized via condensation of [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde with ketones or esters under basic conditions .
  • Derivatives like require multistep annulation reactions with halogenated aryl precursors .

Biological Activity :

  • Antifungal and anticancer activities are observed in dichlorophenyl- and pyrimidine-substituted analogs , whereas the acetyl-substituted parent compound is primarily a PET tracer precursor .

Functional Group Similarity Analysis (Based on ChemSpider Data)

The following compounds exhibit structural similarity to this compound:

Compound Name Similarity Score Key Functional Group Differences
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde 0.75 Aldehyde group replaces acetyl
[1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile 0.64 Nitrile group replaces acetyl
1-(Imidazo[1,2-a]pyridin-6-yl)ethanone 0.55 Imidazole replaces triazole

These analogs highlight the critical role of the acetyl group in maintaining the compound’s reactivity and application scope .

Biological Activity

1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound featuring a triazolo-pyridine structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections summarize its biological activity based on diverse research findings.

  • Molecular Formula : C₁₄H₁₀N₄O₂
  • CAS Number : 356560-84-4
  • Synonyms : 1-(6-Methyl-2-pyridinyl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-yl-ethane-1,2-dione

Biological Activity Overview

The biological activities of this compound have been explored in various studies focusing on its pharmacological properties. Notably, it has shown potential in the following areas:

Antimicrobial Activity

Research indicates that compounds with a triazolo-pyridine core exhibit significant antimicrobial properties. For instance, one study demonstrated that derivatives of triazolopyridines displayed potent activity against Cryptosporidium parvum, a pathogen responsible for gastrointestinal infections. The most potent derivative in this study had an EC50 of 0.17 μM against C. parvum .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of derivatives were synthesized to optimize their inhibitory activity against the TGF-β type I receptor kinase (ALK5). One derivative exhibited an IC50 value of 0.013 μM in kinase assays and showed high selectivity for ALK5 over other kinases . This suggests that modifications to the triazolo-pyridine structure can enhance its efficacy as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of triazolo-pyridine derivatives. Various studies have explored how different substituents on the triazole and pyridine rings affect potency and selectivity. For example, modifications to the linker and aryl tail regions significantly influenced the compound's potency against C. parvum while reducing cardiotoxicity associated with hERG channel inhibition .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of triazolo-pyridine derivatives:

StudyFocusKey Findings
Antimicrobial ActivityIdentified a potent derivative with EC50 = 0.17 μM against C. parvum.
Anticancer ActivityDerivative demonstrated IC50 = 0.013 μM against ALK5; high selectivity observed.
SAR AnalysisModifications improved potency while minimizing hERG channel affinity.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors that play critical roles in various biological pathways. By binding to these targets, the compound can modulate their activity and exert therapeutic effects.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReactantsSolvent/CatalystYieldKey Reference
A[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde + pyridine derivativesTHF/i-PrOH, Cs₂CO₃~70–78%
BEthynylpyridine + sodium azideDMF, CuINot reported (similar compounds)

How is structural characterization of this compound performed?

Answer:
Characterization relies on NMR spectroscopy and high-resolution mass spectrometry (HRMS-ESI) :

  • 1H NMR : Signals for pyridine protons appear at δ 8.16–8.88 ppm, while triazole protons resonate at δ 7.60–8.88 ppm .
  • 13C NMR : Carbonyl groups (C=O) are observed at ~190–200 ppm .
  • HRMS-ESI : Molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1070) confirm molecular formulas .

Q. Table 2: Representative Spectral Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)HRMS-ESI ([M+H]⁺)
Compound 8 8.16–8.88 (pyridine), 7.60–7.64 (triazole)190.2 (C=O)253.1070
Compound 9 8.11–8.88 (aromatic)200.1 (C=O)267.0866

How can researchers optimize reaction yields when synthesizing triazolopyridine derivatives under varying conditions?

Answer:
Key factors include solvent choice , catalyst loading , and temperature control :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates in copper-catalyzed cyclizations .
  • Catalyst : Excess Cs₂CO₃ (1.2 eq) improves yields in condensation reactions .
  • Contradiction Resolution : Lower yields in DMSO-based oxidations (Method A) may arise from side reactions; switching to THF/i-PrOH reduces byproducts .

Q. Table 3: Yield Optimization Strategies

ConditionOptimal RangeImpact on YieldReference
Cs₂CO₃ loading1.2 eqIncreases yield by 15%
Reaction temperature80°C (DMF)Prevents decomposition

What strategies address discrepancies in biological activity data among triazolopyridine derivatives targeting kinase inhibition?

Answer:
Discrepancies often stem from substituent effects and assay variability :

  • Substituent Positioning : Adding methyl groups to pyridine rings (e.g., 6-methylpyridin-2-yl) enhances TGFβR1 inhibition (IC₅₀ = 0.7 nM for EW-7197) .
  • Assay Design : In vitro kinase assays may overestimate activity compared to cellular models due to off-target effects .

Q. Table 4: Biological Activity Comparison

CompoundTargetIC₅₀ (nM)Key Modification
EW-7197TGFβR10.76-Methylpyridin-2-yl
AZD7648DNA-PK0.87-Methyltriazolo

What methodological challenges arise in evaluating the in vivo efficacy of TGFβR1 inhibitors based on triazolopyridine scaffolds?

Answer:
Challenges include poor bioavailability and off-target binding :

  • PET Tracer Design : Radiolabeled derivatives (e.g., ¹⁸F-EW-7197) require lipophilicity optimization for blood-brain barrier penetration .
  • Pharmacokinetics : Methyl substituents improve metabolic stability but reduce solubility, necessitating prodrug strategies .

How can analogues of this compound be designed to enhance DNA-PK selectivity?

Answer:
Molecular docking and SAR studies guide rational design:

  • Hydrophobic Pockets : Bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) fit into DNA-PK’s ATP-binding site .
  • Electron-Withdrawing Groups : Fluorine atoms improve binding affinity by 10-fold in related inhibitors .

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